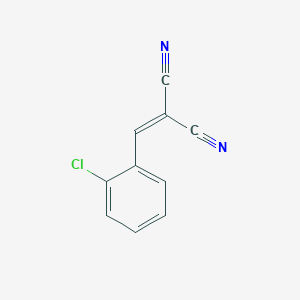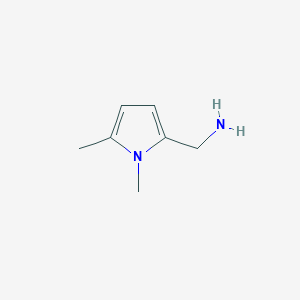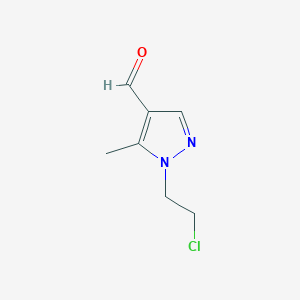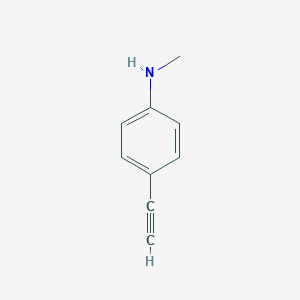
9-Phenylnonanohydroxamic acid
描述
9-Phenylnonanohydroxamic acid (9-PNHA) is a hydroxamic acid derivative that has been extensively studied for its potential applications in various scientific research fields. This compound is known for its ability to chelate metal ions and inhibit enzymes, making it a valuable tool in biochemistry, pharmacology, and medicinal chemistry.
作用机制
The mechanism of action of 9-Phenylnonanohydroxamic acid involves the chelation of metal ions, which can inhibit the activity of metalloenzymes. This compound has been shown to inhibit the activity of several metalloenzymes, including matrix metalloproteinases, histone deacetylases, and carbonic anhydrases.
Biochemical and Physiological Effects
9-Phenylnonanohydroxamic acid has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, as well as to have anti-inflammatory and anti-oxidant properties. Additionally, 9-Phenylnonanohydroxamic acid has been shown to have antimicrobial activity against several bacterial and fungal pathogens.
实验室实验的优点和局限性
One of the main advantages of using 9-Phenylnonanohydroxamic acid in lab experiments is its ability to selectively inhibit metalloenzymes. This compound has been shown to have a high degree of specificity for certain metalloenzymes, making it a valuable tool for studying their functions. However, one limitation of using 9-Phenylnonanohydroxamic acid is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 9-Phenylnonanohydroxamic acid. One potential area of research is its use in cancer therapy. This compound has been shown to inhibit the growth of cancer cells, and further research could explore its potential as a cancer treatment. Additionally, 9-Phenylnonanohydroxamic acid could be studied for its potential applications in the treatment of bacterial and fungal infections. Finally, further research could explore the potential of 9-Phenylnonanohydroxamic acid as a tool for studying the functions of metalloenzymes in various biological processes.
科学研究应用
9-Phenylnonanohydroxamic acid has been widely used in scientific research for its ability to inhibit metalloenzymes and chelate metal ions. This compound has been studied for its potential applications in cancer therapy, as well as for its ability to inhibit the growth of bacterial and fungal pathogens.
属性
CAS 编号 |
114917-95-2 |
|---|---|
产品名称 |
9-Phenylnonanohydroxamic acid |
分子式 |
C15H23NO2 |
分子量 |
249.35 g/mol |
IUPAC 名称 |
N-hydroxy-9-phenylnonanamide |
InChI |
InChI=1S/C15H23NO2/c17-15(16-18)13-9-4-2-1-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-12,18H,1-4,6,9-10,13H2,(H,16,17) |
InChI 键 |
QPQXHUPMOXYPRK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCCCCCCC(=O)NO |
规范 SMILES |
C1=CC=C(C=C1)CCCCCCCCC(=O)NO |
其他 CAS 编号 |
114917-95-2 |
同义词 |
9-phenylnonanohydroxamic acid BMY 30094 BMY-30094 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

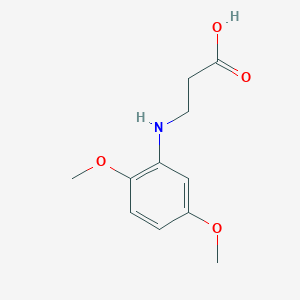
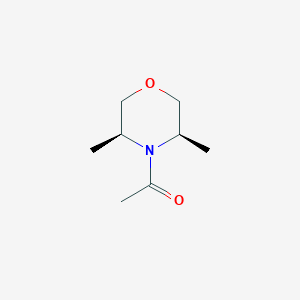
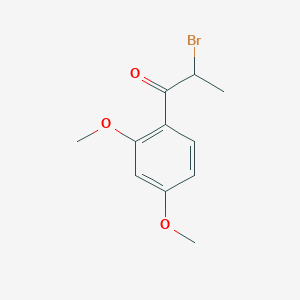
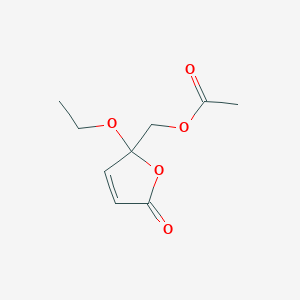
![Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B38145.png)
![N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine](/img/structure/B38146.png)
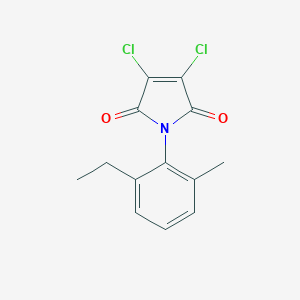
![5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B38149.png)
